8-Chloro-2-methyl-1-octene 8-Chloro-2-methyl-1-octene
Brand Name: Vulcanchem
CAS No.: 485320-16-9
VCID: VC2405128
InChI: InChI=1S/C9H17Cl/c1-9(2)7-5-3-4-6-8-10/h1,3-8H2,2H3
SMILES: CC(=C)CCCCCCCl
Molecular Formula: C9H17Cl
Molecular Weight: 160.68 g/mol

8-Chloro-2-methyl-1-octene

CAS No.: 485320-16-9

Cat. No.: VC2405128

Molecular Formula: C9H17Cl

Molecular Weight: 160.68 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-2-methyl-1-octene - 485320-16-9

Specification

CAS No. 485320-16-9
Molecular Formula C9H17Cl
Molecular Weight 160.68 g/mol
IUPAC Name 8-chloro-2-methyloct-1-ene
Standard InChI InChI=1S/C9H17Cl/c1-9(2)7-5-3-4-6-8-10/h1,3-8H2,2H3
Standard InChI Key WPPNRBVXACSCEG-UHFFFAOYSA-N
SMILES CC(=C)CCCCCCCl
Canonical SMILES CC(=C)CCCCCCCl

Introduction

8-Chloro-2-methyl-1-octene is an organic compound belonging to the class of alkenes, characterized by the presence of a chlorine atom and a methyl group attached to an octene backbone. Its molecular formula is C9H17Cl, and it features a double bond between the first and second carbon atoms .

Synthesis Methods

The synthesis of 8-Chloro-2-methyl-1-octene typically involves the use of Grignard reagents. One common method is the reaction of allylmagnesium bromide with 1-chloro-3-methylbutane under anhydrous conditions. The reaction is carried out in a dry ether solvent, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial production may involve the oligomerization of ethylene using chromium-based catalytic systems, allowing for the selective formation of linear α-olefins, including 1-octene derivatives.

Chemical Reactions

8-Chloro-2-methyl-1-octene undergoes various chemical reactions:

  • Oxidation: The double bond can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.

  • Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield the corresponding alkane.

  • Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

Reaction TypeReagentsProducts
OxidationPotassium permanganate or ozoneEpoxides or diols
ReductionHydrogen gas with palladium on carbon2-methyl-1-octane
SubstitutionSodium hydroxide8-hydroxy-2-methyl-1-octene

Applications

8-Chloro-2-methyl-1-octene has several applications in scientific research and industry:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme-substrate interactions and protein modifications.

  • Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.

Suppliers and Availability

8-Chloro-2-methyl-1-octene is available from various suppliers globally, including companies in China, the United Kingdom, and the United States .

SupplierCountryContact Information
Shenzhen Polymeri Biochemical Technology Co., Ltd.China+86-400-002-6226, sales@rrkchem.com
J & K SCIENTIFIC LTD.China010-82848833, jkinfo@jkchemical.com
Matrix ScientificUnited States803 788-9494, sales@matrixscientific.com
Apollo Scientific Ltd.United Kingdom44 161 406 0505, sales@apolloscientific.co.uk

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